molecular formula C9H19ClO3S B13626224 5-Butoxypentane-1-sulfonyl chloride

5-Butoxypentane-1-sulfonyl chloride

Cat. No.: B13626224
M. Wt: 242.76 g/mol
InChI Key: GALORAAVHRWXBB-UHFFFAOYSA-N
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Description

5-Butoxypentane-1-sulfonyl chloride is an aliphatic sulfonyl chloride characterized by a linear pentane backbone with a sulfonyl chloride (-SO₂Cl) group at position 1 and a butoxy (-O-C₄H₉) substituent at position 3. This structural configuration imparts unique physicochemical properties, such as enhanced solubility in organic solvents and reactivity in nucleophilic substitution reactions. Aliphatic sulfonyl chlorides are widely employed as intermediates in organic synthesis, particularly in the preparation of sulfonamides, surfactants, and polymer precursors. The butoxy chain in this compound may further modulate its lipophilicity and stability, distinguishing it from shorter-chain or aromatic analogs.

Properties

Molecular Formula

C9H19ClO3S

Molecular Weight

242.76 g/mol

IUPAC Name

5-butoxypentane-1-sulfonyl chloride

InChI

InChI=1S/C9H19ClO3S/c1-2-3-7-13-8-5-4-6-9-14(10,11)12/h2-9H2,1H3

InChI Key

GALORAAVHRWXBB-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCCCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butoxypentane-1-sulfonyl chloride typically involves the reaction of 5-butoxypentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid reacts with thionyl chloride to form the sulfonyl chloride derivative . The general reaction can be represented as follows:

R-SO3H+SOCl2R-SO2Cl+SO2+HCl\text{R-SO3H} + \text{SOCl2} \rightarrow \text{R-SO2Cl} + \text{SO2} + \text{HCl} R-SO3H+SOCl2→R-SO2Cl+SO2+HCl

Industrial Production Methods

In industrial settings, the production of sulfonyl chlorides, including 5-Butoxypentane-1-sulfonyl chloride, often involves continuous flow processes. These methods provide better control over reaction parameters and improve safety by avoiding thermal runaway reactions . The use of dual-function reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) for oxidative chlorination is also common in industrial synthesis .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The reactivity and applications of sulfonyl chlorides are heavily influenced by their molecular architecture. Below is a comparative analysis of 5-butoxypentane-1-sulfonyl chloride with structurally related compounds:

Compound Core Structure Substituents Reactivity Solubility Applications
5-Butoxypentane-1-sulfonyl chloride Aliphatic Butoxy (-O-C₄H₉) at C5 High reactivity in nucleophilic substitutions (e.g., with amines, alcohols) Soluble in polar organic solvents Surfactant synthesis, polymer intermediates
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride Aromatic Chloropentanamido at C4 Moderate reactivity; aromatic ring stabilizes sulfonyl group Limited in nonpolar solvents Agrochemicals (pesticides), pharmaceutical intermediates
Pentane-1-sulfonyl chloride Aliphatic None (unsubstituted) Higher volatility and reactivity compared to substituted analogs Soluble in ethers, chlorinated solvents Crosslinking agents, sulfonation reagents

Key Research Findings

  • Reactivity Trends: Aliphatic sulfonyl chlorides like 5-butoxypentane-1-sulfonyl chloride exhibit faster reaction kinetics in nucleophilic substitutions compared to aromatic analogs due to the absence of resonance stabilization in the aliphatic chain . The butoxy group may sterically hinder reactions at the sulfonyl chloride site but enhances solubility in non-aqueous media.
  • Applications : Aromatic sulfonyl chlorides, such as 4-(5-chloropentanamido)benzene-1-sulfonyl chloride, are favored in agrochemical synthesis due to their aromatic backbone, which facilitates π-π interactions with biological targets . In contrast, aliphatic derivatives are prioritized in materials science for their flexibility and compatibility with hydrophobic matrices.
  • Stability : The electron-withdrawing effect of the sulfonyl chloride group in aromatic systems reduces hydrolytic susceptibility, whereas aliphatic variants like 5-butoxypentane-1-sulfonyl chloride may degrade faster under acidic or aqueous conditions.

Areas for Further Research

  • Structure-Activity Relationships : Systematic studies to correlate chain length and substituent effects with reaction efficiency.
  • Industrial Scalability : Investigations into the cost-effectiveness of synthesizing 5-butoxypentane-1-sulfonyl chloride versus shorter-chain derivatives.

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